

A Researcher's In-Depth Guide to 1-Bromoeicosane: From Procurement to Application

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Compound of Interest

Compound Name: **1-Bromoeicosane**

Cat. No.: **B1265406**

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An essential resource for scientists and drug development professionals, this technical guide provides a comprehensive overview of **1-Bromoeicosane**, a long-chain alkyl bromide pivotal in surface modification and polymer synthesis. This document details commercial suppliers, material specifications, and step-by-step experimental protocols for its primary research applications.

Introduction to 1-Bromoeicosane

1-Bromoeicosane ($\text{CH}_3(\text{CH}_2)_{19}\text{Br}$) is a saturated, long-chain alkyl halide. Its molecular structure, featuring a 20-carbon chain, imparts a hydrophobic nature, while the terminal bromine atom provides a reactive site for various nucleophilic substitution and organometallic reactions.^[1] These characteristics make it a valuable building block in materials science and a tool for modifying surfaces at the nanoscale.^[1] Its primary applications in a research setting include the formation of self-assembled monolayers (SAMs) and as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Commercial Suppliers and Specifications

For researchers, sourcing high-purity **1-Bromoeicosane** is the first critical step. Several reputable chemical suppliers offer this compound in research-grade qualities. The selection of a supplier often depends on factors such as purity, available quantities, cost, and shipping

times. Below is a comparative table of major commercial suppliers and their typical product specifications.

Supplier	Purity/Assay	CAS Number	Molecular Weight (g/mol)	Melting Point (°C)	Available Quantities
Sigma-Aldrich	≥97%	4276-49-7	361.44	36-39	25 g
TCI America	>95.0% (GC) [2]	4276-49-7[2]	361.45[2]	36.0-40.0[2]	25 g[2]
Fisher Scientific	95.0+%	4276-49-7	361.45	Not specified	25 g[3]
ChemicalBook	≥97%	4276-49-7[4]	361.44[4]	36-39[4]	25 g
Eurisotop	98% (deuterated)	4276-49-7 (unlabeled)	402.7 (D41)	Not specified	0.5 g[5]

Physical and Chemical Properties:

- Appearance: White to off-white or pale yellow solid/powder.[1][6][7]
- Vapor Pressure: <1 mmHg (at 20 °C).
- Solubility: Insoluble in water, soluble in chloroform, and slightly soluble in methanol.[1]
- Stability: Stable under normal conditions but incompatible with strong oxidizing agents.[4]

Safety Information:

1-Bromoeicosane is classified as a skin and eye irritant.[7] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn when handling this chemical. It is a combustible solid and should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6] For detailed safety information, always consult the supplier's Safety Data Sheet (SDS).[6]

A logical workflow for selecting a commercial supplier of **1-Bromoeicosane**.

Experimental Protocols

This section provides detailed methodologies for the key research applications of **1-Bromoeicosane**.

Synthesis of 1-Bromoeicosane via Radical Bromination

For researchers who may need to synthesize **1-Bromoeicosane** in-house, the most common method is the radical bromination of eicosane.[\[1\]](#)

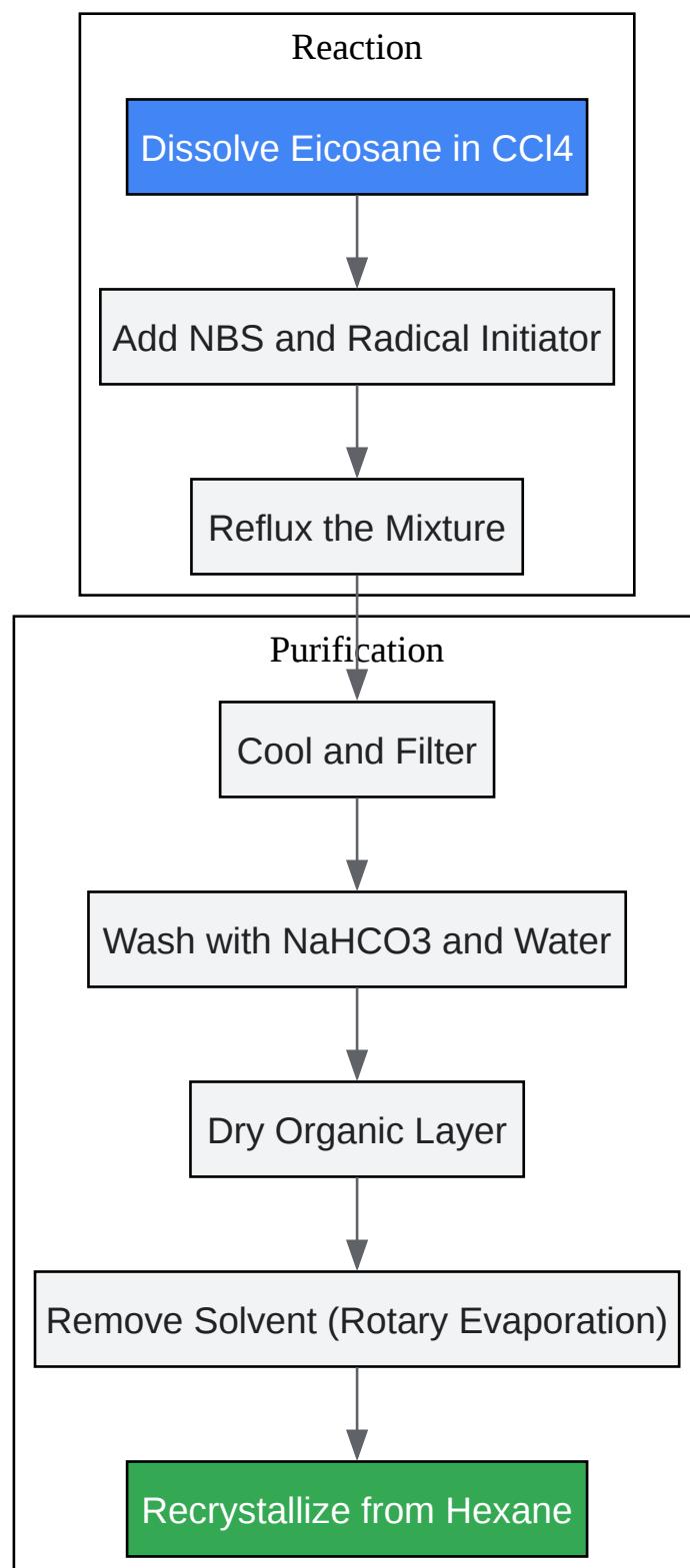
Materials:

- Eicosane
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Sodium bicarbonate solution (aqueous, saturated)
- Anhydrous magnesium sulfate or sodium sulfate
- Hexane (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve eicosane in CCl₄.
- Addition of Reagents: Add NBS and a catalytic amount of BPO or AIBN to the solution.
- Reaction: Heat the mixture to reflux. The reaction is typically initiated by the thermal decomposition of the radical initiator. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

- Work-up: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Filter the mixture to remove succinimide.
- Washing: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by a wash with deionized water.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Remove the solvent by rotary evaporation.
- Purification: Recrystallize the crude product from hexane to obtain pure **1-Bromoeicosane**.
- Characterization: Confirm the identity and purity of the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

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A stepwise workflow for the synthesis of **1-Bromoeicosane**.

Formation of Self-Assembled Monolayers (SAMs)

1-Bromoeicosane is utilized to form SAMs on various substrates, which can then be used for surface functionalization. The terminal bromide can be substituted by other functional groups. While many protocols exist for alkanethiols on gold, this protocol is adapted for alkylsilanes on silicon, a common application for molecules like **1-Bromoeicosane** after conversion to a silane derivative, or for direct assembly on other suitable substrates.

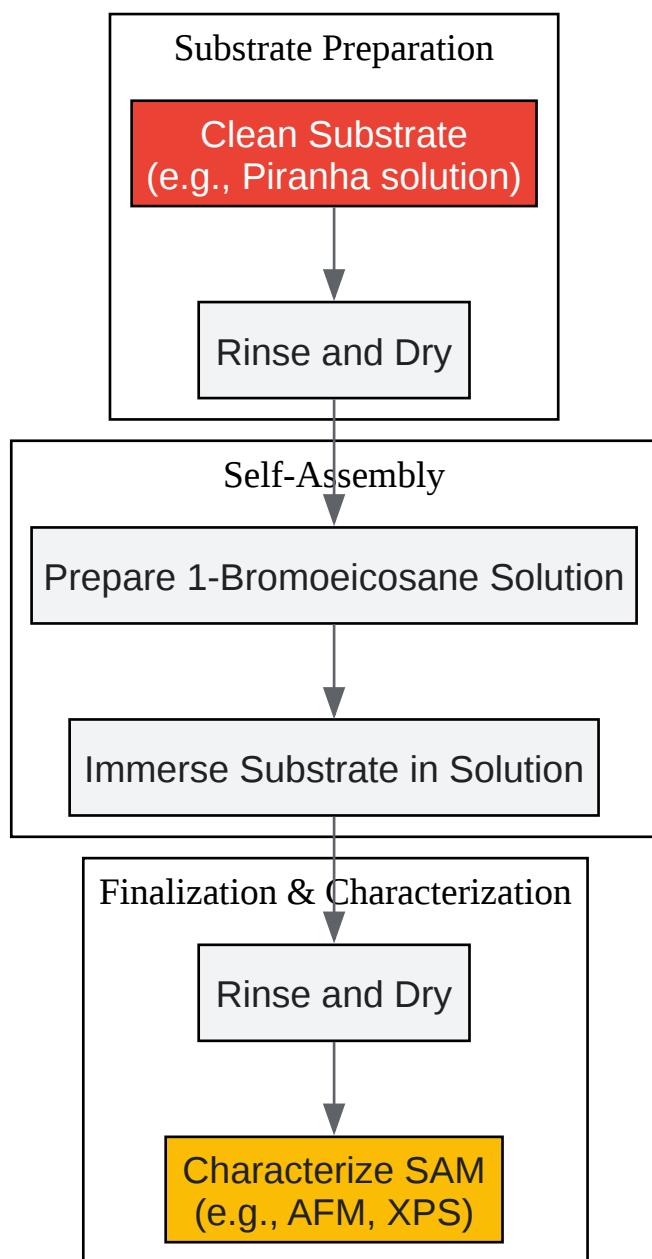
Materials:

- Substrate (e.g., silicon wafer with a native oxide layer, gold-coated substrate)
- **1-Bromoeicosane**
- Anhydrous toluene or other suitable organic solvent
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - **EXTREME CAUTION IS ADVISED**
- Deionized water
- Ethanol
- Nitrogen gas

Procedure:

- Substrate Cleaning:
 - For silicon wafers, immerse in piranha solution for 15-30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
 - Rinse thoroughly with deionized water and then with ethanol.
 - Dry the substrate under a stream of nitrogen gas.

- Solution Preparation: Prepare a dilute solution (e.g., 1-5 mM) of **1-Bromoeicosane** in anhydrous toluene.
- SAM Formation:
 - Immerse the cleaned and dried substrate into the **1-Bromoeicosane** solution in a sealed container.
 - To prevent unwanted reactions with atmospheric moisture, it is advisable to perform this step in a glovebox or under an inert atmosphere.
 - Allow the self-assembly to proceed for several hours to 24 hours.
- Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh toluene, followed by ethanol, to remove any physisorbed molecules.
- Drying: Dry the substrate again under a stream of nitrogen gas.
- Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).



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An experimental workflow for the formation of a **1-Bromoeicosane** self-assembled monolayer.

Initiator for Atom Transfer Radical Polymerization (ATRP)

1-Bromoeicosane can serve as an initiator for ATRP, allowing for the growth of polymer chains from a surface or in solution. This is particularly useful for creating polymer brushes on

surfaces or for synthesizing well-defined polymers.

Materials:

- **1-Bromoeicosane** (initiator)
- Monomer (e.g., methyl methacrylate, styrene)
- Copper(I) bromide (CuBr) (catalyst)
- Ligand (e.g., N,N,N',N",N"-pentamethyldiethylenetriamine (PMDETA) or bipyridine)
- Anisole or other suitable solvent
- Inhibitor remover column (for monomer purification)
- Schlenk flask and line
- Nitrogen or argon gas

Procedure:

- Monomer Purification: Pass the monomer through an inhibitor remover column to remove any polymerization inhibitors.
- Reaction Setup: In a Schlenk flask, add CuBr and the ligand. Seal the flask, and cycle between vacuum and inert gas (nitrogen or argon) three times to remove oxygen.
- Addition of Reagents: Under a positive pressure of inert gas, add the degassed solvent and the purified monomer via syringe. Stir the mixture until the catalyst complex forms (the solution will become colored).
- Initiation: Add the **1-Bromoeicosane** initiator to the reaction mixture via syringe.
- Polymerization: Place the flask in a preheated oil bath at the desired reaction temperature. The polymerization will proceed over several hours. Samples can be taken periodically to monitor the conversion and molecular weight evolution of the polymer.

- Termination: To stop the polymerization, cool the flask and expose the reaction mixture to air. This will oxidize the Cu(I) to Cu(II), which is a less active catalyst.
- Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.
- Characterization: Analyze the resulting polymer for its molecular weight and polydispersity index (PDI) using gel permeation chromatography (GPC). The chemical structure can be confirmed by NMR.

Applications in Drug Development and Research

The unique properties of **1-Bromoeicosane** and the structures it can form are of significant interest in the field of drug development and biomedical research.

- Surface Functionalization for Biocompatibility and Drug Delivery: SAMs formed from **1-Bromoeicosane** derivatives can be used to modify the surfaces of nanoparticles and medical implants. The terminal group can be further functionalized with biocompatible polymers like polyethylene glycol (PEG) to reduce non-specific protein adsorption or with targeting ligands to direct nanoparticles to specific cells or tissues.^[8] The hydrophobic alkyl chain can also be used to encapsulate hydrophobic drugs within nanocarriers.^[9]
- Creation of Nanostructured Surfaces for Cell Studies: The ability to pattern surfaces with SAMs allows for the creation of micro- and nano-patterned substrates. These can be used to study cell adhesion, proliferation, and differentiation in a controlled manner.
- Synthesis of Advanced Polymer Architectures: Through ATRP, **1-Bromoeicosane** can be used to synthesize block copolymers and other complex polymer architectures. These polymers can self-assemble into various nanostructures (e.g., micelles, vesicles) that are being extensively investigated as carriers for drug delivery.^[10]

In conclusion, **1-Bromoeicosane** is a versatile chemical tool for researchers. Its commercial availability and well-understood reactivity make it an accessible and valuable compound for creating advanced materials and surfaces for a wide range of applications in materials science, nanotechnology, and drug development.

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